N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid

説明

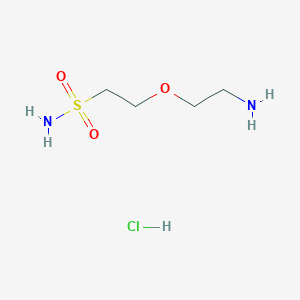

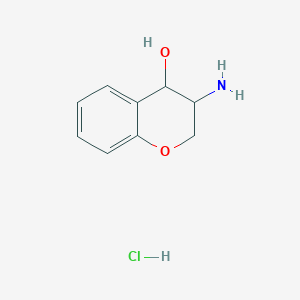

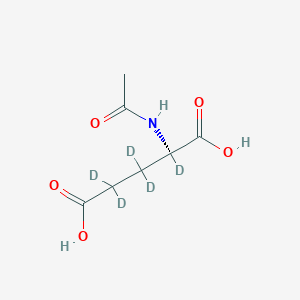

N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is a labelled N-Acetylglutamic acid . N-Acetylglutamic acid is a derivative of glutamic acid that is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . It is a non-essential amino acid and its salt form (glutamate) is an important neurotransmitter that plays a key role in long-term potentiation and is important for learning and memory . It is also a key molecule in cellular metabolism .

Synthesis Analysis

N-Acetylglutamic acid is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The products were separated by UPLC and analysed by multiple reaction monitoring (MRM) of selected mass pairs .Molecular Structure Analysis

The molecular formula of N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is C7H11NO5 . The molecular weight is 194.20 g/mol . The IUPAC name is (2 R )-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid .Chemical Reactions Analysis

Glutamate is a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate . Glutamate is synthesized from glutamine, α-ketoglutarate and 5-oxoproline .Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is 194.20 g/mol . The exact mass is 194.09510618 g/mol and the monoisotopic mass is 194.09510618 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .科学的研究の応用

Neurological Health and Disease Modulation

“N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” plays a crucial role in brain health as a neuromodulator of glutamatergic synapses. It activates presynaptic metabotropic glutamate receptor 3 (mGluR3), which is involved in the regulation of glutamate neurotransmission, a critical process in the central nervous system (CNS). This modulation is significant in the context of neurological diseases where glutamatergic excitotoxicity is a factor, such as Parkinson’s disease, Alzheimer’s disease, stroke, traumatic brain injury, pain, schizophrenia, and epilepsy .

Metabolomics and Lipidomics Profiling

In metabolomics and lipidomics, “N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” can be used as an internal standard. This application is essential for accurate quantification and comparison of metabolic profiles in various biological samples, which can lead to the discovery of biomarkers for diseases and insights into metabolic pathways .

Organogelation

The compound has potential applications in the field of organogelation. Derivatives of “N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” have been studied for their ability to form gels in organic solvents, which is valuable for creating low molecular weight organogelators (LMWGs). These LMWGs have diverse applications, including drug delivery systems and the creation of novel materials .

Enzyme Inhibition

“N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” derivatives have been explored for their role in enzyme inhibition. Specifically, they can inhibit enzymes like glutamate carboxypeptidase II (GCPII), which degrades neuromodulators like N-acetyl-aspartyl-glutamate (NAAG). Inhibiting GCPII can increase endogenous levels of NAAG, offering therapeutic potential for various brain disorders .

Amino Acid Metabolism

The compound is involved in amino acid metabolism, particularly in the conversion of glutamine to glutamate. This process is fundamental to maintaining amino acid balance in the body and is crucial for protein synthesis and energy production .

Sulfatase Research

Research into sulfatases, enzymes that control the degree of sulfation, has included the use of “N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” derivatives. Sulfatases are increasingly being studied for their potential in treating diseases related to sulfation imbalances, such as mucopolysaccharidoses .

特性

IUPAC Name |

(2R)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1/i2D2,3D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMMVDNIPUKGG-WZERSISLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270612 | |

| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid | |

CAS RN |

14341-87-8 | |

| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14341-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)

![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)

![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)

![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)